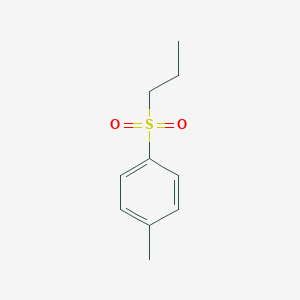

1-Methyl-4-(propylsulfonyl)benzene

Description

1-Methyl-4-(propylsulfonyl)benzene (C₁₀H₁₄O₂S) is a substituted benzene derivative featuring a methyl group at the 1-position and a propylsulfonyl group (-SO₂-C₃H₇) at the 4-position. Its electron-withdrawing sulfonyl group also affects aromatic electrophilic substitution patterns compared to alkyl-substituted analogs .

Properties

CAS No. |

90926-25-3 |

|---|---|

Molecular Formula |

C10H14O2S |

Molecular Weight |

198.28 g/mol |

IUPAC Name |

1-methyl-4-propylsulfonylbenzene |

InChI |

InChI=1S/C10H14O2S/c1-3-8-13(11,12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |

InChI Key |

UUWYUBKTWPLKKD-UHFFFAOYSA-N |

SMILES |

CCCS(=O)(=O)C1=CC=C(C=C1)C |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Sulfur-Containing Derivatives

1-Methyl-4-(methylsulfinyl)benzene (C₈H₁₀OS)

- Structure : Methylsulfinyl (-SO-CH₃) group at the 4-position.

- Key Differences : The sulfinyl group (-SO-) is less oxidized than the sulfonyl (-SO₂-) group, leading to reduced polarity and lower thermal stability. This compound is classified as a sulfoxide and may exhibit chirality due to the sulfur center .

- Applications : Sulfoxides are intermediates in asymmetric synthesis, whereas sulfonyl derivatives are more commonly used in drug design.

1-Methyl-4-(methylthio)benzene (C₈H₁₀S)

- Structure : Methylthio (-S-CH₃) group at the 4-position.

- Key Differences : The thioether group is less polar and oxidatively labile compared to sulfonyl. It has a boiling point of 326.2 K (calculated) and is prone to oxidation to sulfoxides or sulfones under mild conditions .

- Reactivity : Thioethers participate in nucleophilic substitutions, while sulfonyl groups are inert to such reactions but stabilize adjacent negative charges.

4-Methylsulfonylbenzyl Chloride (C₈H₇ClO₂S)

- Structure : Chloromethyl and methylsulfonyl groups on benzene.

- Key Differences : The chloromethyl group enhances electrophilicity, making it a versatile alkylating agent in pharmaceutical synthesis. The sulfonyl group’s electron-withdrawing effect directs further substitution meta to itself .

Alkyl-Substituted Analogs

1-Methyl-4-isopropylbenzene (Cumene, C₉H₁₂)

- Structure : Isopropyl (-CH(CH₃)₂) group at the 4-position.

- Key Differences : The isopropyl group is electron-donating, increasing benzene ring reactivity toward electrophilic substitution (e.g., nitration occurs ortho/para). In contrast, sulfonyl groups deactivate the ring.

- Analytical Data : GC-MS retention time: 17.478 min; spectral match with Wiley229.LIB library .

1-Methyl-4-isobutylbenzene (C₁₁H₁₆)

- Structure : Isobutyl (-CH₂CH(CH₃)₂) group at the 4-position.

- Key Differences : As a phenylpropane derivative, it exhibits lipophilicity and lower water solubility compared to sulfonyl analogs. Such compounds are common in natural products and fragrances .

Functional Group Impact on Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.